molecular formula C13H12FNO2S B5154001 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide

2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide

Cat. No. B5154001
M. Wt: 265.31 g/mol
InChI Key: GYUFUJYUOGRHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as FPMA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases such as neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide and its potential therapeutic applications.
Conclusion
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple and yields a high purity product. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer and inflammation. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Further research is needed to fully understand the potential applications of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in scientific research.

Synthesis Methods

The synthesis of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with 4-fluorobenzenethiol in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. Studies have shown that 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUFUJYUOGRHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.